2,4,6-trimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
2,4,6-trimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound with potential applications in scientific research. This compound is also known as TMB-5 and has been synthesized using various methods. TMB-5 has been found to have a mechanism of action that involves the inhibition of certain enzymes, which can have biochemical and physiological effects.
Scientific Research Applications
Antimicrobial and Anticancer Evaluation
- Synthesis and Evaluation of Derivatives: A study by Kumar et al. (2014) explored a series of derivatives of benzenesulfonamide for their antimicrobial and anticancer activities. Some compounds demonstrated significant effectiveness, suggesting potential applications in treating infections and cancer (Kumar et al., 2014).
Photodynamic Therapy Applications
- Zinc Phthalocyanine Derivatives: Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds showed promising properties for photodynamic therapy in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
Carbonic Anhydrase Inhibition
- Inhibition of Carbonic Anhydrase Isoforms: Sethi et al. (2013) synthesized benzenesulfonamide derivatives exhibiting potent inhibitory activity against human carbonic anhydrase isoforms, suggesting their use in treating diseases related to these enzymes (Sethi et al., 2013).
Photodegradation Studies
- Decomposition of Sulfamethoxazole: Zhou and Moore (1994) investigated the photochemical decomposition of sulfamethoxazole, a compound structurally related to benzenesulfonamides, highlighting the photolability and potential environmental impact of these compounds (Zhou & Moore, 1994).
Anticancer Activity and Molecular Modelling
- Novel Sulfonamides Synthesis and Activity: Eldehna et al. (2017) reported on novel benzenesulfonamides with significant anticancer activity against breast and colorectal cancer cell lines. Molecular modelling studies of these compounds provided insights into their potential mechanism of action (Eldehna et al., 2017).
Bioactivity and Carbonic Anhydrase Inhibition
- Synthesis and Bioactivity of Derivatives: Gul et al. (2016) synthesized new benzenesulfonamides and evaluated their cytotoxicity and potential as carbonic anhydrase inhibitors. The study highlighted interesting bioactivities that could be crucial for anti-tumor applications (Gul et al., 2016).
Potential in Anticancer Agents
- Ureido Benzenesulfonamides as CA IX Inhibitors: Lolak et al. (2019) developed novel ureido benzenesulfonamides targeting carbonic anhydrase IX, a marker for cancer cells, indicating their potential use as anticancer agents (Lolak et al., 2019).
Mechanism of Action
Target of Action
It’s worth noting that compounds with the 2-oxoindoline structure have shown notable cytotoxicity toward human cancer cell lines . They have been found to activate procaspase-3 , a key enzyme regulating apoptosis responses .
Mode of Action
Similar compounds have been found to induce apoptosis in cancer cells . They interact with their targets, leading to changes in the cell cycle and substantial induction of late cellular apoptosis .
Biochemical Pathways
Compounds with similar structures have been found to affect both extrinsic and intrinsic pathways of the apoptotic machine . These pathways involve a large group of cysteine proteases enzymes known as caspases .
Result of Action
Similar compounds have shown notable cytotoxicity toward human cancer cell lines . They have been found to accumulate cells in the S phase and substantially induce late cellular apoptosis .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the type of cancer cells and the specific conditions of the cellular environment .
properties
IUPAC Name |
2,4,6-trimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-11-7-12(2)18(13(3)8-11)24(22,23)19-15-5-6-16-14(9-15)10-17(21)20(16)4/h5-9,19H,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZBNBKHOOYEHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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